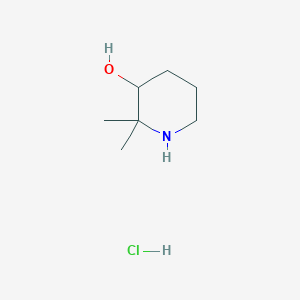

2,2-Dimethylpiperidin-3-ol;hydrochloride

説明

Historical Trajectories and Fundamental Academic Interests in Substituted Piperidine (B6355638) Scaffolds

The academic and industrial interest in piperidine derivatives is not a recent phenomenon; it has deep roots in the history of organic chemistry, largely stemming from their prevalence in natural products, particularly alkaloids. Many biologically active natural compounds feature the piperidine core, which spurred early investigations into their isolation, characterization, and synthesis. This historical foundation paved the way for the recognition of the piperidine scaffold as a "privileged structure" in drug discovery. mdpi.com This term highlights the ability of this molecular framework to serve as a template for developing ligands for a diverse range of biological targets. mdpi.com Over the past few decades, research has consistently demonstrated that incorporating a piperidine moiety can significantly influence a molecule's pharmacological profile. nih.govajchem-a.com The development of efficient methods for synthesizing substituted piperidines has been a persistent goal in organic chemistry, with techniques like the hydrogenation of pyridine (B92270) derivatives being a classical and continually refined approach. nih.gov

Strategic Significance of the 2,2-Dimethylpiperidin-3-ol (B15313435) Moiety in Synthetic Chemistry

The 2,2-Dimethylpiperidin-3-ol moiety is a strategically significant building block in synthetic chemistry for several key reasons. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its behavior in biological systems. researchgate.net The specific arrangement in 2,2-Dimethylpiperidin-3-ol offers distinct advantages:

Stereochemical Control: The hydroxyl group at the C-3 position and the quaternary carbon at the C-2 position create a chiral center. The presence of chirality is crucial in modern drug design, as different enantiomers of a molecule can have vastly different biological activities and metabolic profiles. researchgate.net The gem-dimethyl group can act as a stereodirecting element in subsequent synthetic transformations, influencing the approach of reagents and helping to establish the desired stereochemistry in the final product.

Conformational Rigidity: The steric bulk of the gem-dimethyl group at the C-2 position restricts the conformational flexibility of the piperidine ring. This pre-organization of the molecular shape can lead to more selective and higher-affinity binding to biological targets. researchgate.net

Synthetic Handle: The hydroxyl group at the C-3 position serves as a versatile functional group, or "synthetic handle." It can be readily modified through various chemical reactions, such as etherification, esterification, or oxidation, allowing for the attachment of other molecular fragments or the introduction of new functionalities.

These features make the 2,2-Dimethylpiperidin-3-ol scaffold a valuable component for constructing complex molecules, particularly in the search for new therapeutic agents where precise three-dimensional structure is paramount. ajchem-a.comresearchgate.net

Structural Features and Nomenclature Conventions for 2,2-Dimethylpiperidin-3-ol;hydrochloride in Scholarly Literature

The formal identification and characterization of a chemical compound rely on standardized nomenclature and a clear understanding of its structural properties. For 2,2-Dimethylpiperidin-3-ol;hydrochloride, the key features are the substituted piperidine ring and its formulation as a hydrochloride salt. The salt form is common for amine-containing compounds, often enhancing stability and water solubility.

The systematic name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) conventions clarifies the precise arrangement of its atoms. The structure consists of a piperidine ring with two methyl groups attached to the carbon at position 2 (hence "2,2-dimethyl") and a hydroxyl group at position 3 (hence "-3-ol"). The hydrochloride designation indicates that the nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1897552-59-8 chemicalregister.com |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 2,2-dimethylpiperidin-3-ol;hydrochloride |

Structure

3D Structure of Parent

特性

IUPAC Name |

2,2-dimethylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6(9)4-3-5-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTNTWBQXZFJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCN1)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylpiperidin 3 Ol;hydrochloride

Retrosynthetic Analysis Approaches for the Piperidine (B6355638) Ring System with Hydroxyl and Methyl Substituents

A thorough retrosynthetic analysis of 2,2-Dimethylpiperidin-3-ol (B15313435) reveals several key disconnections and strategic considerations for its efficient synthesis. The primary challenges lie in the regioselective installation of the geminal dimethyl group and the stereocontrolled introduction of the C-3 hydroxyl group.

Strategies for Carbon-Nitrogen Bond Formation in Six-Membered Rings

The formation of the piperidine ring is a critical step in the synthesis. Retrosynthetically, the C-N bond can be disconnected in several ways. One common approach is through intramolecular cyclization of an acyclic precursor. whiterose.ac.uk This typically involves a nucleophilic amine attacking an electrophilic carbon, such as in the cyclization of an amino-aldehyde or an amino-ketone. nih.gov Reductive amination of a δ-amino ketone is a powerful method for C-N bond formation in the final ring-closing step. whiterose.ac.uk Another strategy involves the hydrogenation of a corresponding pyridine (B92270) precursor, which simultaneously forms the saturated heterocyclic ring. whiterose.ac.uk

| Retrosynthetic Disconnection | Precursor Type | Key Reaction |

| C-N Bond Formation | Acyclic δ-amino ketone/aldehyde | Intramolecular Reductive Amination |

| C-N and C-C Bond Formation | Substituted Pyridine | Catalytic Hydrogenation |

| C-N Bond Formation | Acyclic Amino Alcohol | N-Heterocyclization with Diols |

Regioselective Introduction of Geminal Dimethyl Substituents at the C-2 Position

The introduction of the gem-dimethyl group at the C-2 position requires careful planning to avoid isomeric impurities. A plausible retrosynthetic strategy involves disconnecting the piperidine ring to an acyclic precursor that already contains the gem-dimethyl moiety. For instance, a δ-amino ketone precursor could be derived from a starting material that possesses the 4,4-dimethyl-5-aminopentan-2-one skeleton.

Stereocontrolled Incorporation of the Hydroxyl Group at the C-3 Position

The hydroxyl group at the C-3 position can be introduced retrosynthetically from a ketone precursor, specifically a 2,2-dimethyl-3-oxopiperidine. The stereochemistry of the alcohol can be controlled during the reduction of the ketone. The use of various reducing agents can afford either the cis or trans diastereomer with respect to other ring substituents, although in this specific case, the adjacent quaternary center simplifies the stereochemical considerations.

Stereoselective reduction of ketones is a well-established field, with a wide range of reagents available to achieve high diastereoselectivity. dtic.mil For example, bulky reducing agents tend to attack from the less hindered face of the ketone, leading to a predictable stereochemical outcome. Enzymatic reductions also offer a powerful tool for achieving high enantioselectivity if a chiral synthesis is desired.

Classical and Modern Synthetic Routes to 2,2-Dimethylpiperidin-3-ol;hydrochloride

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned for the preparation of 2,2-Dimethylpiperidin-3-ol;hydrochloride. These can be broadly categorized into linear and convergent strategies.

Multi-Step Linear Syntheses from Acyclic Precursors

A linear synthesis would involve the step-by-step construction of an acyclic precursor followed by a final ring-closing reaction. A hypothetical linear sequence could commence with a starting material that already contains the gem-dimethyl group.

One potential route begins with a Michael addition of a nitroalkane containing the gem-dimethyl group to an α,β-unsaturated ester. Subsequent reduction of the nitro group to an amine and the ester to an aldehyde would generate a δ-amino aldehyde, which can then undergo intramolecular reductive amination to form the piperidine ring. The hydroxyl group would then be introduced by reduction of a ketone at the C-3 position, which could be installed via oxidation of the corresponding methylene (B1212753) group or by using a precursor that already contains the C-3 oxygen functionality.

A key intermediate in many piperidine syntheses is a substituted glutarimide (B196013) (piperidine-2,6-dione). wikipedia.orgnih.gov A 3,3-dimethylglutarimide (B74337) could potentially be synthesized and then selectively reduced to afford the 2,2-dimethylpiperidine (B1364143) skeleton. However, controlling the reduction of the two amide carbonyls to achieve the desired 3-hydroxy substitution pattern would be a significant challenge.

Convergent Synthetic Strategies Utilizing Modular Building Blocks

Convergent syntheses offer advantages in terms of efficiency and the ability to generate analogs by simply changing one of the building blocks. A convergent approach to 2,2-Dimethylpiperidin-3-ol;hydrochloride could involve the coupling of two main fragments.

Once the 2,2-dimethyl-3-oxopiperidine precursor is obtained, a stereoselective reduction of the ketone would yield the desired alcohol. Subsequent deprotection of the nitrogen and formation of the hydrochloride salt would complete the synthesis. This modular approach allows for the separate optimization of the synthesis of the key piperidone intermediate and the final reduction and finishing steps.

| Synthetic Strategy | Key Features | Potential Starting Materials |

| Linear Synthesis | Step-wise construction of an acyclic precursor followed by cyclization. | Nitroalkanes, α,β-unsaturated esters. |

| Convergent Synthesis | Assembly from pre-synthesized molecular fragments. | Substituted amino diesters for Dieckmann cyclization. |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring via cyclization is a fundamental and widely employed strategy. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the six-membered ring from an acyclic precursor. nih.gov

Intramolecular Cyclizations: Intramolecular cyclization involves a linear substrate containing a nitrogen source (like an amino group) and a reactive site that participate in ring closure. nih.govresearchgate.net Depending on the bond being formed, these can be categorized as C-N or C-C bond-forming cyclizations. nih.gov Methods such as intramolecular hydroamination, where an amine adds across a double or triple bond within the same molecule, are powerful tools. For instance, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, offering a mild pathway to piperidine derivatives. organic-chemistry.org Another approach is the intramolecular aza-Michael reaction, which can be catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov

Radical Cyclizations: Radical cyclizations offer a complementary approach, often proceeding under mild conditions and showing tolerance for various functional groups. beilstein-journals.orgnih.gov These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form the piperidine ring. For example, α-aminoalkyl radicals can cyclize onto unactivated double bonds to yield polysubstituted piperidines. rsc.org Transition metals, such as cobalt and copper, can catalyze intramolecular radical C-H amination/cyclization of linear amines. nih.govmdpi.com Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from linear precursors, which then undergo regioselective cyclization to form complex spiropiperidines without the need for toxic reagents like tin hydrides. nih.gov

Table 1: Comparison of Cyclization Strategies for Piperidine Synthesis

| Strategy | Description | Catalyst/Reagent Example | Key Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | An amine attacks a tethered alkene or alkyne to form the ring. | Palladium or Gold complexes | High atom economy, mild conditions. | organic-chemistry.org |

| Intramolecular aza-Michael | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl system. | Organocatalysts (e.g., quinoline (B57606) derivatives) | High enantioselectivity. | nih.gov |

| Radical C–H Amination | A nitrogen-centered radical is generated and cyclizes via C-H activation. | Copper(I) or Copper(II) complexes | Access to complex structures from simple amines. | nih.govmdpi.com |

| Photoredox Radical Cyclization | Light-driven generation of a radical for subsequent cyclization. | Organic photoredox catalysts (e.g., 3DPAFIPN) | Mild conditions, avoids toxic metals. | nih.gov |

Ring Expansion Methodologies from Smaller Heterocycles

Ring expansion provides an alternative route to piperidines, starting from more readily available smaller heterocyclic rings like pyrrolidines or azetidines. This strategy leverages the ring strain of the smaller heterocycle to drive the transformation.

From Pyrrolidines: The two-carbon homologation of pyrrolidines to form azepanes (seven-membered rings) has been reported, and similar principles can be adapted for one-carbon expansion to piperidines. chemrxiv.org For instance, palladium-catalyzed allylic amine rearrangements can facilitate the two-carbon ring expansion of 2-vinyl pyrrolidines. chemrxiv.org Other methods involve the rearrangement of bicyclic azetidinium intermediates formed from pyrrolidines, which can be opened regioselectively by various nucleophiles to yield substituted azepanes. researchgate.net While less common, specific rearrangements can lead to piperidine structures.

From Azetidines: Azetidines, being four-membered rings, possess significant ring strain that can be harnessed for synthetic transformations. rsc.org The ring expansion of azetidines can be induced via the formation of bicyclic azetidinium intermediates, which are then susceptible to nucleophilic attack, leading to larger rings such as pyrrolidines and piperidines. researchgate.net This methodology provides a pathway to transform a four-membered ring into a five- or six-membered ring. The specific outcome of the ring expansion is often dictated by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile used. researchgate.netmagtech.com.cn

Catalytic Approaches in 2,2-Dimethylpiperidin-3-ol;hydrochloride Synthesis

Catalysis is paramount in modern organic synthesis for achieving efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of complex piperidines. beilstein-journals.org

Organocatalytic Strategies for Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For piperidine synthesis, organocatalysts are particularly effective in domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation with high enantioselectivity. nih.govacs.org For example, O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to construct polysubstituted piperidine rings with up to four contiguous stereocenters. nih.gov Hybrid bio-organocatalytic cascades have also been developed, where an enzyme generates a key intermediate that then enters an organocatalytic cycle. rsc.orgresearchgate.net This approach has been used to synthesize 2-substituted piperidines, demonstrating the power of combining different catalytic manifolds. rsc.org

Transition Metal-Catalyzed Reactions

Transition metals such as palladium (Pd), gold (Au), rhodium (Rh), nickel (Ni), and cobalt (Co) are extensively used in the synthesis of piperidines. nih.govtandfonline.com These catalysts enable a wide array of transformations, including cyclizations, hydrogenations, and C-H functionalization reactions. nih.govmdpi.com

Palladium (Pd): Palladium catalysts are versatile for C-N bond formation. tandfonline.com For instance, Pd-catalyzed intramolecular hydroamination of unactivated alkenes provides a direct route to the piperidine core. organic-chemistry.org Wacker-type aerobic oxidative cyclization is another Pd-catalyzed method for accessing various six-membered nitrogen heterocycles. organic-chemistry.org

Gold (Au): Gold complexes are effective in catalyzing the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Rhodium (Rh): Rhodium catalysts have been used in the cycloisomerization of 1,7-ene-dienes to produce divinylpiperidines. mdpi.com

Nickel (Ni): Nickel catalysts can promote the intramolecular Alder-ene reaction of 1,7-dienes, yielding piperidines with high diastereo- and enantioselectivities. mdpi.com

Cobalt (Co): Cobalt complexes can catalyze the radical intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com

Table 2: Selected Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular Hydroamination | Amino-alkenes | Mild conditions, acid-sensitive group tolerance. | organic-chemistry.org |

| Gold (Au) | Oxidative Amination | Amino-alkenes | Difunctionalization of double bond. | nih.gov |

| Nickel (Ni) | Intramolecular Alder-ene | 1,7-dienes | High diastereo- and enantioselectivity. | mdpi.com |

| Cobalt (Co) | Radical Cyclization | Amino-aldehydes | Effective for various piperidines and pyrrolidones. | nih.govmdpi.com |

| Copper (Cu) | Intramolecular C–H Amination | N-fluoride amides | Access to both pyrrolidines and piperidines. | acs.org |

Biocatalytic Pathways for Hydroxylation and C-H Oxidation

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of 2,2-Dimethylpiperidin-3-ol, biocatalytic hydroxylation is a highly attractive strategy for introducing the C-3 hydroxyl group with precise stereocontrol. news-medical.net

Enzymes like cytochrome P450 monooxygenases (P450s) are capable of selectively oxidizing unactivated C-H bonds. researchgate.net Through enzyme and substrate engineering, it is possible to achieve enantioselective functionalization of various C-H bonds on a cyclic amine core. researchgate.net Recently, a powerful chemoenzymatic strategy has been developed that combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.netthieme-connect.comnih.gov In this approach, an enzyme first introduces a hydroxyl group onto the piperidine ring. chemistryviews.org This hydroxylated intermediate can then be used in subsequent radical cross-coupling reactions to build molecular complexity. news-medical.netchemistryviews.org This modular approach streamlines the synthesis of complex 3D molecules and reduces reliance on precious metals or cryogenic conditions. news-medical.netthieme-connect.com

Green Chemistry Principles in 2,2-Dimethylpiperidin-3-ol;hydrochloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In piperidine synthesis, these principles are being increasingly applied.

Key green approaches include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. unibo.it

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent syntheses are highly atom-economic. researchgate.net

Catalysis: The use of catalytic (especially biocatalytic and organocatalytic) methods is inherently greener than stoichiometric reagents, as it reduces waste. rsc.org

Renewable Feedstocks: Developing synthetic routes from bio-renewable sources, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, which can be derived from biomass. rsc.org

Electrosynthesis: Electrochemical methods can replace toxic or expensive reagents and often proceed under mild conditions. Electroreductive cyclization in a flow microreactor has been shown to be a facile and green method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov

An efficient green chemistry approach to N-substituted piperidones has been developed that avoids the classical Dieckman condensation, presenting significant advantages in terms of waste reduction and efficiency. researchgate.netnih.gov Similarly, identifying viable alternatives to hazardous reagents like piperidine in solid-phase peptide synthesis, such as 3-(diethylamino)propylamine (B94944) (DEAPA), contributes to safer and more sustainable chemical processes. rsc.org

Solvent-Free Reaction Conditions and Sustainable Media

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free reaction conditions or the use of sustainable media is a cornerstone of green chemistry.

Mechanochemical Synthesis: This approach involves conducting reactions in the solid state by grinding or milling the reactants together, often with a catalytic amount of a liquid or solid additive. beilstein-journals.org This technique can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase reactions. For the synthesis of piperidine derivatives, mechanochemistry offers a promising alternative. For instance, the synthesis of various thioureas, ureas, and guanidines, which can be precursors or related structures to substituted piperidines, has been successfully achieved with near-quantitative yields in minutes using ball milling. beilstein-journals.org While a direct mechanochemical synthesis of 2,2-Dimethylpiperidin-3-ol;hydrochloride has not been detailed in the literature, the principles can be applied to key bond-forming steps in its synthesis, such as amination or cyclization reactions.

Sustainable Media: When a solvent is necessary, employing sustainable alternatives like water is highly desirable. Water-initiated processes for the preparation of piperidine building blocks are being investigated. ajchem-a.com For example, a one-step three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid proceeds efficiently in water under reflux conditions, with water itself catalyzing the reaction through hydrogen bonding. ajchem-a.com Another approach involves using deep eutectic solvents (DES) or ionic liquids, which can be designed to be biodegradable and have low toxicity. These media can enhance reaction rates and selectivity, and in some cases, can be recycled.

Table 1: Comparison of Reaction Conditions for Piperidine Analog Synthesis This table presents representative data for analogous reactions to illustrate the benefits of solvent-free and sustainable media approaches, as direct data for 2,2-Dimethylpiperidin-3-ol;hydrochloride is not available.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Mechanochemical Thiourea Synthesis | Isothiocyanate, Secondary Amine | Ball Milling, 10-45 min | ≥99% | beilstein-journals.org |

| Aqueous Three-Component Condensation | 4-Hydroxycoumarin, Piperidine, Glyoxylic Acid | Water, Reflux | High | ajchem-a.com |

| Conventional Solution-Phase Synthesis | (Example) | Organic Solvent, Heating | Variable | - |

Atom Economy and Step Efficiency in Reaction Design

The concepts of atom economy and step efficiency are central to designing "greener" and more cost-effective synthetic routes.

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate by-products, thus lowering their atom economy. primescholars.com In the context of synthesizing 2,2-Dimethylpiperidin-3-ol, a key transformation is the formation of the piperidine ring. Multi-component reactions (MCRs) are excellent examples of atom- and step-economic processes. For instance, a five-component condensation reaction has been developed for the synthesis of highly functionalized piperidines, where the product precipitates from the reaction mixture, simplifying isolation. whiterose.ac.ukbeilstein-journals.org Such strategies maximize the incorporation of atoms from the starting materials into the piperidine core.

Table 2: Green Chemistry Metrics for Different Reaction Types This table provides a conceptual comparison of green chemistry metrics for different reaction types relevant to piperidine synthesis.

| Metric | Addition Reaction | Substitution Reaction | Multi-Component Reaction |

| Atom Economy | 100% | < 100% | High |

| Step Efficiency | High (for single step) | Variable | High (multiple bonds formed in one pot) |

| By-products | None | Stoichiometric | Minimal |

Minimization of By-product Formation

The formation of by-products reduces the yield of the desired compound and complicates purification, leading to increased waste and cost. Careful reaction design and optimization are essential to minimize their formation.

Catalytic Hydrogenation: The catalytic hydrogenation of substituted pyridines is a common route to piperidine derivatives. However, this process can lead to by-products through over-reduction or side reactions. The choice of catalyst and reaction conditions plays a crucial role in selectivity. For instance, the electrocatalytic hydrogenation of pyridine to piperidine using a carbon-supported rhodium catalyst has been shown to proceed with high yield and no detectable formation of the 1,2,3,6-tetrahydropyridine (B147620) by-product. acs.org In other cases, hydrodefluorination can occur as an undesirable side reaction when hydrogenating fluorine-substituted pyridines. nih.gov The use of specific catalysts, such as rhodium oxide, under mild conditions can improve the chemoselectivity of these hydrogenations. rsc.org

Reductive Amination: Reductive amination is another key reaction in the synthesis of amines and can be used to construct the piperidine ring. A common issue is the formation of secondary and tertiary amine by-products through over-alkylation. organic-chemistry.org Optimizing the reaction conditions, such as the choice of reducing agent and the stepwise addition of reagents, can significantly improve the selectivity towards the desired primary or secondary amine. organic-chemistry.org In the context of electroreductive cyclization of imines to form piperidines, the formation of a hydromonomeric product is a major side reaction. The addition of a base, such as DBU, has been shown to suppress the formation of this by-product, leading to higher yields of the desired cyclized product. beilstein-journals.org

Table 3: Strategies to Minimize By-products in Piperidine Synthesis This table outlines common by-products in key reactions for piperidine synthesis and strategies for their minimization, based on findings for related compounds.

| Reaction | Common By-product(s) | Minimization Strategy | Reference |

| Catalytic Hydrogenation of Pyridines | Partially hydrogenated intermediates (e.g., tetrahydropyridines), products of substituent reduction | Optimized catalyst (e.g., Rh/C, Rh₂O₃), controlled conditions (electrocatalysis) | nih.govacs.orgrsc.org |

| Reductive Amination | Over-alkylation products (secondary/tertiary amines) | Stepwise procedure, optimized reducing agent | organic-chemistry.org |

| Electroreductive Cyclization | Hydromonomeric product | Addition of a base (e.g., DBU) | beilstein-journals.org |

| Radical-Mediated Cyclization | Linear alkene | Optimization of reaction conditions to favor radical rebound over H-transfer | nih.gov |

Stereochemical Control and Enantioselective Synthesis of 2,2 Dimethylpiperidin 3 Ol;hydrochloride

Analysis of Chirality and Stereoisomerism in the 2,2-Dimethylpiperidin-3-ol (B15313435) System

The molecular structure of 2,2-Dimethylpiperidin-3-ol contains a single stereogenic center, which gives rise to its chirality. A stereogenic center is a carbon atom bonded to four different substituent groups. In this molecule, the carbon atom at the C-3 position is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), the C-2 carbon of the piperidine (B6355638) ring (which is substituted with two methyl groups), and the C-4 carbon of the ring. This single chiral center means that the molecule is not superimposable on its mirror image.

Consequently, 2,2-Dimethylpiperidin-3-ol exists as a pair of enantiomers:

(R)-2,2-Dimethylpiperidin-3-ol

(S)-2,2-Dimethylpiperidin-3-ol

These two molecules are identical in their chemical formula and connectivity but differ in the spatial arrangement of the groups around the C-3 stereocenter. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. The formation of the hydrochloride salt does not alter the inherent chirality of the parent molecule but is often used to improve its crystallinity and stability.

Table 1: Stereoisomers of 2,2-Dimethylpiperidin-3-ol

| Stereoisomer | Configuration at C-3 |

|---|---|

| Enantiomer 1 | R |

Asymmetric Synthetic Strategies for Enantiopure 2,2-Dimethylpiperidin-3-ol;hydrochloride

Obtaining a single enantiomer of 2,2-Dimethylpiperidin-3-ol requires specialized synthetic methods that can control the stereochemical outcome of the reaction. These methods, collectively known as asymmetric synthesis, are broadly categorized into three main approaches. researchgate.netnih.gov

One established strategy involves the temporary incorporation of a chiral auxiliary into the synthetic precursor. wikipedia.orgresearchgate.netsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that, when attached to a prochiral substrate, directs a subsequent reaction to occur with a high degree of facial selectivity, leading to the formation of one diastereomer over the other. researchgate.net After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net

In the context of piperidine synthesis, a chiral auxiliary could be attached to a precursor molecule. For instance, Evans oxazolidinones are widely used auxiliaries that can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. williams.edunih.gov The bulky auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. researchgate.net This approach allows for the creation of new stereocenters with a predictable configuration. While specific examples for 2,2-Dimethylpiperidin-3-ol are not prevalent in general literature, the principle is a fundamental tool in the synthesis of complex chiral molecules. nih.gov

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation Reactions | Steric hindrance from the auxiliary directs the approach of reagents. |

| Pseudoephedrine | Alkylation of Amides | Forms a rigid chelated enolate, exposing one face to electrophilic attack. wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylation | The bulky camphor (B46023) skeleton provides effective steric shielding. |

Asymmetric catalysis is a highly efficient method for generating enantiopure compounds, where a small amount of a chiral catalyst can produce a large quantity of a single enantiomer product. snnu.edu.cnnih.gov This approach avoids the need for stoichiometric chiral reagents and the attachment/removal of auxiliaries. For the synthesis of chiral alcohols like 2,2-Dimethylpiperidin-3-ol, the most common catalytic method is the asymmetric reduction of a prochiral ketone precursor (e.g., 2,2-dimethylpiperidin-3-one).

This transformation is often achieved using transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, complexed with chiral ligands. mdpi.com For example, rhodium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand can effectively reduce cyclic imines with high enantioselectivity. mdpi.com Similarly, chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

When an asymmetric synthesis is not feasible or provides a product with insufficient enantiomeric purity, the separation of a racemic mixture, known as resolution, can be employed.

Classical Resolution: This method involves reacting the racemic amine or alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric anhydride. nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired enantiomer of the piperidine.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov Enzymatic kinetic resolution is a common application, where an enzyme, such as a lipase, selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. mdpi.comresearchgate.net This allows for the separation of the faster-reacting acylated product from the unreacted, enantiomerically enriched alcohol. For instance, cis-2-phenylpiperidin-3-ol has been successfully resolved using catalytic enantioselective acylation, demonstrating the potential of this method for related structures. nih.gov

Diastereoselective Approaches in Synthesis of Substituted Piperidines

While 2,2-Dimethylpiperidin-3-ol itself only possesses one stereocenter, the principles of diastereoselective synthesis are crucial for creating more complex, polysubstituted piperidine analogues. researchgate.netajchem-a.com Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains at least one.

A powerful strategy involves the diastereoselective functionalization of tetrahydropyridine (B1245486) intermediates. For example, diastereoselective epoxidation of a tetrahydropyridine, followed by regioselective ring-opening of the resulting epoxide, can yield highly substituted piperidinol products. acs.orgnih.govresearchgate.net The stereochemical outcome of the epoxidation can be controlled by the existing substituents on the ring, which direct the epoxidizing agent to a specific face of the double bond. acs.orgnih.gov In some cases, protonation of the piperidine nitrogen allows it to direct the reagent through hydrogen bonding, overriding other steric factors to achieve high diastereoselectivity. nih.gov These methods provide access to densely functionalized piperidines with precise control over the relative stereochemistry of multiple substituents. acs.orgnih.gov

Methodologies for Characterization of Stereochemical Purity in Research Samples

Determining the success of an enantioselective synthesis or resolution requires analytical methods capable of distinguishing between enantiomers and quantifying their relative amounts. The enantiomeric excess (ee) is a measure of the purity of the sample.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate methods for determining enantiomeric purity. These techniques use a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated for quantification.

NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated by using a chiral solvating agent or a chiral shift reagent. Alternatively, the enantiomeric mixture can be derivatized with a chiral, enantiomerically pure reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals to determine their ratio.

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure enantiomer will rotate the light by a specific amount, while a racemic mixture will show no optical rotation. While useful for confirming the presence of a single enantiomer, it is less accurate for precise determination of enantiomeric excess compared to chromatographic methods.

Table 3: Methods for Characterizing Stereochemical Purity

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Accurate quantification of enantiomers and determination of enantiomeric excess (ee). |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral shift reagent or derivatization to diastereomers. | Determination of diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample. |

Reactivity and Derivatization of the 2,2 Dimethylpiperidin 3 Ol;hydrochloride Scaffold

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center that readily participates in various bond-forming reactions. Prior to reaction, the hydrochloride salt is typically neutralized with a base such as triethylamine (B128534) or potassium carbonate to make the nitrogen's lone pair of electrons available for nucleophilic attack.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen introduces alkyl, aryl, or heterocyclic substituents, significantly altering the molecule's properties. This transformation is commonly achieved by reacting the free base of 2,2-dimethylpiperidin-3-ol (B15313435) with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) or by reductive amination. Reductive amination involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-substituted derivatives. researchgate.net

N-Acylation reactions involve the coupling of the piperidine nitrogen with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form amides. These reactions are fundamental in medicinal chemistry for creating stable linkages. ajchem-a.com Common coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed when reacting with carboxylic acids to facilitate amide bond formation. Alternatively, direct reaction with more reactive acyl chlorides in the presence of a non-nucleophilic base is also a standard procedure.

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| N-Alkylation | Alkyl Halides | N-Alkyl Piperidines | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

| Reductive Amination | Aldehydes/Ketones | N-Alkyl Piperidines | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCM) |

| N-Acylation | Acyl Chlorides | N-Acyl Piperidines (Amides) | Base (e.g., Et₃N), Solvent (e.g., DCM) |

| N-Acylation | Carboxylic Acids | N-Acyl Piperidines (Amides) | Coupling Agent (e.g., EDCI, HATU), Base, Solvent (e.g., DMF) |

Formation of Nitrogen-Containing Heterocyclic Derivatives

The piperidine nitrogen can also serve as a key component in the construction of more complex, fused, or spirocyclic heterocyclic systems. These transformations often involve multi-step sequences or intramolecular cyclization reactions. For instance, if a substituent introduced via N-alkylation contains a suitable electrophilic center, an intramolecular cyclization can be triggered to form a bicyclic system. nih.gov Another approach involves the reaction of the piperidine with bifunctional reagents that can react with both the nitrogen and another position on the ring, leading to annulated products. rsc.org These synthetic strategies are employed to create rigid scaffolds with defined three-dimensional structures.

Chemical Modifications of the Hydroxyl Group at C-3

The secondary alcohol at the C-3 position is another key functional handle for derivatization, allowing for a range of transformations that modify the polarity and hydrogen-bonding capabilities of the molecule.

Esterification and Etherification Reactions

Esterification of the C-3 hydroxyl group is a common transformation, typically achieved through reaction with a carboxylic acid, acid anhydride, or acyl chloride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. researchgate.netmasterorganicchemistry.com For more sensitive substrates, milder conditions using coupling agents or reaction with highly reactive acyl chlorides in the presence of a base like pyridine (B92270) are preferred. nih.gov

Etherification involves the conversion of the hydroxyl group into an ether linkage (-OR). The Williamson ether synthesis is a standard method, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Due to the requirement of a strong base, this method requires careful substrate consideration, particularly ensuring the nitrogen atom is appropriately protected (e.g., as a Boc-carbamate) to prevent competitive N-alkylation. nih.govresearchgate.net

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| Esterification | Carboxylic Acids | Esters | Acid Catalyst (e.g., H₂SO₄), Heat |

| Esterification | Acyl Chlorides | Esters | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) |

| Etherification | Alkyl Halides | Ethers | Strong Base (e.g., NaH), then Alkyl Halide |

Oxidation and Reduction Chemistry

The secondary alcohol at the C-3 position can be readily oxidized to the corresponding ketone, 2,2-dimethylpiperidin-3-one. A variety of oxidizing agents can be employed for this purpose. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are often used to avoid over-oxidation or side reactions. nih.govchemguide.co.uk Stronger oxidizing agents like potassium dichromate in acidified solution can also effect the transformation. chemguide.co.uk The resulting ketone is a versatile intermediate for further modifications, such as nucleophilic additions to the carbonyl group.

Since the functional group at C-3 is already an alcohol, reduction chemistry is primarily relevant to derivatives. For example, if an ester derivative is formed at the C-3 position, it can be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group is a poor leaving group, so direct nucleophilic substitution at the C-3 position is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. Once activated, this position becomes susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, halides, thiols) via an Sₙ2 mechanism, which typically results in the inversion of stereochemistry at the C-3 center. nih.govrsc.org

The Mitsunobu reaction provides an alternative one-pot method for achieving nucleophilic substitution with inversion of configuration. This reaction uses a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ, allowing it to be displaced by a suitable nucleophile.

Rearrangements involving the 2,2-dimethylpiperidin-3-ol scaffold are less common but can be induced under specific conditions, particularly those that promote the formation of carbocationic intermediates, such as treatment with strong acids. However, such reactions can often lead to a mixture of products and are less synthetically predictable than the functional group transformations described above.

Functionalization of the Piperidine Ring System Beyond N and O Centers

Functionalization of the carbon framework of the piperidine ring, away from the heteroatoms, is key to creating structural diversity. For a scaffold like 2,2-dimethylpiperidin-3-ol, this involves transformations that can alter the ring size or introduce new carbon-based substituents at the C4, C5, or C6 positions.

Skeletal editing of the piperidine core through ring expansion or contraction provides access to different N-heterocyclic systems, such as azepanes (seven-membered rings) or pyrrolidines (five-membered rings). etsu.edu These transformations often involve multi-step sequences and carefully chosen reagents to control the rearrangement.

Ring Expansion: A prominent strategy for ring expansion involves a palladium-catalyzed rearrangement of allylic amines. chemrxiv.org This methodology can achieve a two-carbon homologation, converting piperidines into their corresponding azocane (B75157) (eight-membered ring) counterparts. chemrxiv.org Applying this to the 2,2-dimethylpiperidine (B1364143) scaffold would first require the introduction of a vinyl group at a position adjacent to the nitrogen, which could then participate in the palladium-promoted equilibrium. Another approach involves oxidative ring opening of a fused cyclopentene (B43876) followed by a reductive amination protocol to form the expanded nitrogen-containing heterocycle. researchgate.net

Ring Contraction: Ring contraction reactions are valuable for synthesizing smaller, often strained, heterocyclic structures from more readily available piperidines. etsu.edu One such method is a deaminative ring contraction, which can proceed through a base-induced ontosight.aimdpi.com-Stevens rearrangement of a cyclic ammonium (B1175870) cation intermediate. nih.gov Another strategy involves nucleophile-induced ring contraction, where the cleavage of a C-S or C-N bond within a fused thiazine (B8601807) or related ring system initiates an intramolecular cyclization to form a smaller ring. nih.gov For simple piperidines, photochemical rearrangements of N-mesyloxylactams have also been shown to induce efficient ring-contraction. researchgate.net

The table below summarizes general methodologies applicable to the modification of heterocyclic ring systems.

| Transformation | Methodology | Key Reagents/Catalysts | Substrate Requirement | Potential Outcome |

| Two-Carbon Ring Expansion | Palladium-Catalyzed Allylic Amine Rearrangement | Palladium catalyst | 2-Vinylpiperidine derivative | Azocane derivative |

| Ring Contraction | Deaminative Contraction Cascade | Base (e.g., KHMDS), Methylating agent | Tertiary amine (dihydroazepine) | Pyrrolidine or other contracted ring |

| Ring Contraction | Nucleophile-Induced Contraction | Nucleophiles (e.g., alkanols, amines) | Fused 1,4-benzothiazine moiety | Pyrrolo[2,1-b] chemrxiv.orgontosight.aibenzothiazole |

| Ring Contraction | Thermal "Spino" Ring Contraction | Triflation followed by base (DBU or Et3N) | Cyclic hydroxamic acid | Carbamate-protected pyrrolidine |

This interactive table summarizes potential skeletal rearrangement strategies for piperidine-like scaffolds.

Introducing new C-C bonds to the piperidine skeleton is a fundamental strategy for building molecular complexity. For sterically hindered systems like 2,2-dimethylpiperidine, site-selective functionalization can be challenging.

A powerful method for achieving this is through directed metalation. For example, N-Boc protected piperidines can be selectively deprotonated at the C2 or C6 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like TMEDA. The resulting organolithium intermediate is configurationally stable and can be trapped with various carbon electrophiles, such as carbon dioxide, to install a carboxylic acid group. nih.gov This diastereoselective lithiation/trapping methodology has been successfully used to synthesize trans-2,6-disubstituted piperidines. nih.gov Adapting this strategy to an N-protected 2,2-dimethylpiperidin-3-ol derivative could potentially allow for functionalization at the C6 position, the only available α-carbon. The steric bulk of the gem-dimethyl group would likely reinforce the regioselectivity of the deprotonation.

The functionalization of carbon-based materials often involves the introduction of functional groups onto the carbon backbone to alter their chemical and physical properties. mdpi.commdpi.com While applied to materials science, the underlying principles of activating C-H bonds to form new C-C bonds are conceptually similar to the synthetic challenges faced in complex molecule synthesis.

Mechanistic Studies of Key Reactions Involving 2,2-Dimethylpiperidin-3-ol;hydrochloride

Understanding a reaction mechanism involves identifying all transient species, including intermediates and transition states, that connect reactants to products. For reactions involving piperidines, a combination of experimental and computational methods is typically employed.

For instance, in the copper-catalyzed intramolecular C-H amination to form piperidines, mechanistic studies have led to the isolation and characterization of key intermediates, such as a fluorinated copper(II) complex, which was identified as being pertinent to the mechanistic pathway. researchgate.net Such studies help to clarify the oxidation states of the metal catalyst throughout the cycle and the nature of the bond-forming steps. Similarly, mechanistic investigations into the thermal guanidine (B92328) metathesis reaction provided evidence for a dissociative mechanism by directly observing a carbodiimide (B86325) intermediate. rsc.org

For cycloaddition reactions, which are fundamental in constructing cyclic systems, mechanistic pathways can be complex. Depending on the reactants, these reactions can proceed through concerted (one-step) or stepwise pathways involving zwitterionic or biradical intermediates. mdpi.com The elucidation of these pathways often relies on computational modeling to map the potential energy surface and identify the lowest energy route.

Transition state analysis provides a theoretical framework for understanding the rates and selectivities of chemical reactions. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for locating transition state geometries and calculating their energies. researchgate.net

For example, combined experimental and computational studies on the thermochemistry of various methylpiperidines have been conducted to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring. acs.org These studies determine key thermodynamic data, such as the standard molar enthalpies of formation, and compare them with values derived from high-level ab initio and DFT calculations. acs.org This approach allows for the validation of theoretical models and provides a deeper understanding of steric and electronic effects.

Kinetic investigations, such as the measurement of kinetic isotope effects (KIEs), are crucial experimental tools for probing transition state structures. A significant primary KIE (e.g., kH/kD > 2) suggests that a C-H bond is being broken in the rate-determining step of the reaction. researchgate.net In the study of copper-catalyzed C-H amination, a primary KIE of 3.3 was measured, supporting the C-H activation step as being turnover-limiting. researchgate.net For reactions involving the 2,2-dimethylpiperidine scaffold, kinetic studies would be invaluable for quantifying the steric impact of the gem-dimethyl group on reaction rates compared to less substituted analogues.

The table below presents a comparison of experimental and computationally derived enthalpies of formation for related dimethylpiperidine isomers, illustrating the power of combining experimental and theoretical approaches in mechanistic and kinetic studies.

| Compound | Experimental Gaseous Enthalpy of Formation (kJ·mol⁻¹) acs.org | Calculated (G3MP2B3) Gaseous Enthalpy of Formation (kJ·mol⁻¹) acs.org | Deviation (kJ·mol⁻¹) |

| cis-2,6-Dimethylpiperidine | -111.2 ± 2.2 | -120.2 | 9.0 |

| cis-3,5-Dimethylpiperidine | -105.9 ± 1.8 | -106.1 | 0.2 |

This interactive table showcases the synergy between experimental and computational data in studying piperidine derivatives.

Theoretical and Computational Investigations of 2,2 Dimethylpiperidin 3 Ol;hydrochloride

Molecular Conformation and Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. For cyclic systems like the piperidine (B6355638) ring in 2,2-Dimethylpiperidin-3-ol (B15313435);hydrochloride, this analysis reveals the most stable spatial arrangements.

Preferred Conformations of the Piperidine Ring (e.g., Chair, Boat, Twist-Boat)

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. The chair conformation is the most stable due to the staggering of all substituents on adjacent carbon atoms, which minimizes steric hindrance. The boat conformation suffers from flagpole interactions (steric repulsion between substituents on C1 and C4) and eclipsing interactions along the sides. The twist-boat conformation is a lower-energy alternative to the boat form, as it alleviates some of these unfavorable interactions. For most substituted piperidines, the chair conformation is the ground state, and the boat and twist-boat conformations are considered transition states or high-energy intermediates in the process of ring inversion.

Influence of Methyl and Hydroxyl Substituents on Conformational Preferences

The presence of substituents on the piperidine ring significantly influences its conformational equilibrium. In 2,2-Dimethylpiperidin-3-ol;hydrochloride, the two methyl groups at the C2 position and the hydroxyl group at the C3 position play a critical role in determining the preferred chair conformation.

The gem-dimethyl group at the C2 position introduces significant steric bulk. In a chair conformation, one methyl group will be in an axial position and the other in an equatorial position. This arrangement is generally more stable than having both groups in close proximity, which would lead to increased van der Waals repulsion.

The hydroxyl group at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two orientations is influenced by several factors, including:

Steric Interactions: An equatorial hydroxyl group generally experiences less steric hindrance from other ring atoms and substituents compared to an axial one.

Intramolecular Hydrogen Bonding: The possibility of forming a hydrogen bond between the hydroxyl group and the nitrogen atom of the piperidine ring can stabilize certain conformations. In the hydrochloride salt, the protonated nitrogen further influences these interactions.

Electronic Effects: Hyperconjugative interactions between the C-O bond and the ring C-C bonds can also contribute to the conformational preference.

Computational studies on similar substituted piperidines have shown that the interplay of these steric and electronic effects determines the final conformational landscape. For 2,2-Dimethylpiperidin-3-ol, it is expected that the chair conformation with the hydroxyl group in the equatorial position would be the most stable due to minimized steric interactions. However, the presence of the hydrochloride and the possibility of intramolecular hydrogen bonding could potentially favor a conformation with an axial hydroxyl group under certain conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide detailed information about molecular properties that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Studies on Molecular Properties (e.g., bond lengths, angles, dipole moments)

Table 1: Representative Calculated Molecular Properties of a Substituted Piperidine Derivative (Illustrative)

| Property | Calculated Value |

|---|---|

| C2-C3 Bond Length | 1.54 Å |

| C3-O Bond Length | 1.43 Å |

| C2-N-C6 Bond Angle | 112.5° |

| C2-C3-C4 Bond Angle | 110.8° |

| Dipole Moment | 2.5 D |

Note: These are illustrative values for a similar substituted piperidine and not specific to 2,2-Dimethylpiperidin-3-ol;hydrochloride, for which specific computational data is not available.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can also predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and can help in elucidating the molecule's structure and conformation in solution.

IR Vibrational Frequencies: The vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be calculated. These theoretical frequencies, when scaled appropriately, can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure. For 2,2-Dimethylpiperidin-3-ol;hydrochloride, characteristic vibrational modes would include O-H stretching, N-H stretching (from the hydrochloride), C-H stretching, and various bending modes of the piperidine ring.

Table 2: Representative Predicted Spectroscopic Data for a Substituted Piperidinol (Illustrative)

| Spectroscopic Property | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (OH) | 3.5 - 4.5 ppm |

| 13C NMR Chemical Shift (C-OH) | 65 - 75 ppm |

| IR Frequency (O-H stretch) | 3300 - 3400 cm-1 |

| IR Frequency (N-H stretch) | 2700 - 3000 cm-1 |

Note: These are illustrative values and not specific to 2,2-Dimethylpiperidin-3-ol;hydrochloride.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.gov

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting reactivity towards electrophiles.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater tendency to accept electrons, suggesting reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For 2,2-Dimethylpiperidin-3-ol;hydrochloride, the HOMO is likely to be localized on the oxygen and nitrogen atoms due to the presence of lone pairs, while the LUMO may be distributed over the sigma anti-bonding orbitals of the ring.

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Indices (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

Note: These are illustrative values for a similar heterocyclic compound and not specific to 2,2-Dimethylpiperidin-3-ol;hydrochloride.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions with the surrounding environment. researchgate.net For 2,2-Dimethylpiperidin-3-ol;hydrochloride, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with solvent molecules, typically water, at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of the molecule's behavior in a simulated physiological environment.

The primary goals of conducting MD simulations on 2,2-Dimethylpiperidin-3-ol;hydrochloride are to understand its structural stability and how it interacts with solvent molecules. Key parameters derived from these simulations include the Root-Mean-Square Deviation (RMSD), hydrogen bond analysis, and the Solvent Accessible Surface Area (SASA).

Detailed Research Findings

While specific experimental MD simulation data for 2,2-Dimethylpiperidin-3-ol;hydrochloride is not extensively published, computational studies on similar piperidine derivatives provide a clear indication of the expected findings. researchgate.net These studies reveal key conformational behaviors and interactions that are crucial for understanding the molecule's properties. researchgate.net

Root-Mean-Square Deviation (RMSD)

The RMSD is a measure of the average distance between the atoms of the simulated molecule at a given time and a reference structure. It is a key indicator of the structural stability of the molecule during the simulation. A low and stable RMSD value suggests that the molecule maintains a stable conformation, while large fluctuations can indicate significant conformational changes. For 2,2-Dimethylpiperidin-3-ol;hydrochloride, the piperidine ring is expected to exhibit a stable chair conformation, with minor fluctuations.

Hydrogen Bonding

Hydrogen bonds play a critical role in the interaction of 2,2-Dimethylpiperidin-3-ol;hydrochloride with water. The hydroxyl (-OH) group and the protonated amine (-NH2+) in the piperidine ring are capable of forming hydrogen bonds with surrounding water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the solvation of the molecule. The presence of the hydrochloride salt enhances its solubility in water due to the ionic interaction and the increased potential for hydrogen bonding.

Solvent Accessible Surface Area (SASA)

The SASA measures the surface area of the molecule that is accessible to solvent molecules. It provides information about the exposure of different parts of the molecule to the solvent. Changes in SASA during a simulation can indicate conformational changes that either expose or shield certain functional groups from the solvent. For 2,2-Dimethylpiperidin-3-ol;hydrochloride, the polar hydroxyl and ammonium (B1175870) groups are expected to have a high SASA, reflecting their significant interaction with water.

Illustrative Data from a Hypothetical MD Simulation

The following interactive table presents hypothetical data that could be obtained from a 100-nanosecond MD simulation of 2,2-Dimethylpiperidin-3-ol;hydrochloride in an explicit water solvent. This data is representative of what would be expected from such a computational study.

| Simulation Parameter | Average Value | Standard Deviation | Interpretation |

| RMSD of the piperidine ring | 1.2 Å | 0.3 Å | Indicates a stable ring conformation with minor fluctuations. |

| Hydrogen bonds (solute-water) | 4.5 | 1.2 | Shows strong interaction and solvation with water molecules. |

| SASA of polar groups (-OH, -NH2+) | 150 Ų | 25 Ų | High exposure of polar groups to the solvent, contributing to solubility. |

| SASA of non-polar groups (methyl) | 80 Ų | 15 Ų | Lower exposure of non-polar groups, as expected. |

This hypothetical data illustrates how MD simulations can provide quantitative insights into the dynamic behavior and solvent interactions of 2,2-Dimethylpiperidin-3-ol;hydrochloride. The stable RMSD suggests a well-defined structure, while the significant number of hydrogen bonds and the high SASA of polar groups explain its interaction with and solubility in aqueous environments.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. researchgate.net For 2,2-Dimethylpiperidin-3-ol (B15313435);hydrochloride (Molecular Formula: C₇H₁₆ClNO), HRMS analysis in positive ion mode would detect the protonated molecule, [C₇H₁₆NO]⁺. The theoretical exact mass of this cation is calculated to be 130.1232 u. An experimental measurement matching this value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₇H₁₅NO for the free base, thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For the [C₇H₁₆NO]⁺ ion (m/z 130.12), collision-induced dissociation (CID) would generate a characteristic fragmentation pattern that helps to piece together the molecular structure. Key fragmentation pathways for piperidine (B6355638) alkaloids often involve the loss of small neutral molecules and ring cleavage events. researchgate.netscielo.br

A plausible fragmentation pathway for protonated 2,2-Dimethylpiperidin-3-ol would involve:

Initial loss of water: The hydroxyl group at the C-3 position can be readily eliminated as a neutral water molecule (H₂O, 18.01 u), leading to a prominent fragment ion at m/z 112.11.

Alpha-cleavage: Fission of the bond between C2 and C3 is a likely event. This could lead to the formation of a stable iminium ion after ring opening.

Loss of methyl radical: While less common, cleavage of a methyl group from the gem-dimethyl position could occur.

The analysis of these fragments allows for the confirmation of the presence and location of the hydroxyl and dimethyl functionalities on the piperidine ring.

Table 1: Predicted HRMS and MS/MS Fragmentation Data for 2,2-Dimethylpiperidin-3-ol;hydrochloride This table presents hypothetical data based on established fragmentation principles.

| Ion Description | Proposed Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule | [C₇H₁₆NO]⁺ | 130.1232 |

| Loss of H₂O | [C₇H₁₄N]⁺ | 112.1126 |

| Fragment from ring cleavage | [C₅H₁₂N]⁺ | 86.0970 |

The high resolution of HRMS allows for the observation of isotopic peaks, which arise from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The relative abundance of the M+1 peak, primarily due to the presence of one ¹³C atom, can be used to validate the number of carbon atoms in the molecule. For the [C₇H₁₆NO]⁺ ion, the predicted relative intensity of the M+1 peak is approximately 7.76% of the monoisotopic (M) peak. This experimental observation provides a rapid and effective method for verifying the carbon count in the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemical relationships.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). For 2,2-Dimethylpiperidin-3-ol;hydrochloride, the presence of a chiral center at C-3 renders the two methyl groups at C-2 diastereotopic, meaning they are chemically non-equivalent and should appear as two distinct singlets. Likewise, the methylene (B1212753) protons on the piperidine ring (C-4, C-5, and C-6) are diastereotopic and are expected to show complex splitting patterns. spectrabase.com

The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms. For this compound, seven distinct signals are expected. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. The carbons adjacent to the protonated nitrogen (C-2 and C-6) and the carbon bearing the hydroxyl group (C-3) would be significantly deshielded (shifted downfield). researchgate.netacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-Dimethylpiperidin-3-ol;hydrochloride This table presents hypothetical data based on established chemical shift principles for similar structures. Shifts are referenced to TMS and can vary with solvent.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| NH ₂⁺ | 8.5 - 9.5 | broad s | - |

| C2-CH ₃ (a) | ~1.25 | s | ~22.0 |

| C2-CH ₃ (b) | ~1.35 | s | ~24.0 |

| CH (OH) | ~3.80 | m | ~70.0 |

| C4-H ₂ | 1.6 - 1.9 | m | ~28.0 |

| C5-H ₂ | 1.5 - 1.8 | m | ~21.0 |

| C6-H ₂ | 3.0 - 3.3 | m | ~48.0 |

| OH | 4.5 - 5.5 | broad s | - |

| C 2 | - | - | ~60.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2,2-Dimethylpiperidin-3-ol, COSY would show a correlation pathway from the proton at C-3 to the protons at C-4, then from C-4 to C-5, and finally from C-5 to C-6, confirming the integrity of the piperidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. Key correlations would include those from the methyl protons (C2-CH₃) to both the quaternary carbon C-2 and the carbinol carbon C-3. The proton at C-3 would be expected to show correlations to C-2, C-4, and C-5. These correlations are vital for connecting the different spin systems and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformational preferences. For instance, observing a NOE between one of the C-2 methyl groups and the axial proton at C-6 could provide information about the chair conformation of the piperidine ring and the relative orientation of the substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending).

For 2,2-Dimethylpiperidin-3-ol;hydrochloride, the IR spectrum would be dominated by several key features:

A broad absorption centered around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A very broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the secondary ammonium (B1175870) (R₂NH₂⁺) group. researchgate.netspectroscopyonline.com

Aliphatic C-H stretching vibrations appearing just below 3000 cm⁻¹.

A characteristic N-H bending vibration for the ammonium salt, typically found in the 1620-1560 cm⁻¹ region. cdnsciencepub.com

A strong C-O stretching band for the secondary alcohol, expected in the 1150-1050 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C-C backbone of the piperidine ring.

Table 3: Predicted Characteristic IR Absorption Bands for 2,2-Dimethylpiperidin-3-ol;hydrochloride This table presents hypothetical data based on established group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Alcohol |

| 2980-2850 (sharp) | C-H stretch | Aliphatic (CH₃, CH₂) |

| 2700-3000 (very broad, strong) | N-H stretch | Secondary Ammonium Salt |

| 1620-1560 (medium) | N-H bend | Secondary Ammonium Salt |

| 1470-1450 (medium) | C-H bend | Aliphatic (CH₂, CH₃) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a compound such as 2,2-Dimethylpiperidin-3-ol hydrochloride, this method provides precise data on bond lengths, bond angles, and torsion angles. This information is crucial for establishing the compound's solid-state conformation, particularly the geometry of the piperidine ring. Typically, piperidine rings adopt a stable chair conformation to minimize steric strain, and X-ray crystallography can confirm this arrangement and determine the orientation of its substituents. In the case of 2,2-Dimethylpiperidin-3-ol hydrochloride, it would elucidate the spatial relationship between the axial and equatorial positions of the hydroxyl group and the two methyl groups at the C2 position.

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the absolute configuration of chiral molecules. nih.gov For an enantiomerically pure sample of 2,2-Dimethylpiperidin-3-ol hydrochloride, growing a high-quality single crystal is the first critical step. The subsequent diffraction experiment involves measuring the intensities of Bijvoet pairs—reflections that are equivalent for achiral crystals but can show slight intensity differences for chiral ones due to anomalous dispersion. researchgate.net